4-Methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine
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Overview
Description
4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine core with a methoxy group and a thiadiazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as diacylhydrazines, have been identified as non-steroidal molting hormone agonists . These compounds interact with ecdysone receptors, which play a crucial role in insect growth and development .
Mode of Action
Based on its structural similarity to diacylhydrazines, it can be inferred that it might interact with its targets (like ecdysone receptors) and induce changes that affect the growth and development of insects .
Biochemical Pathways
Given its potential role as a non-steroidal molting hormone agonist, it can be inferred that it might affect the ecdysone signaling pathway, which plays a crucial role in insect molting and metamorphosis .
Result of Action
Based on its potential role as a non-steroidal molting hormone agonist, it can be inferred that it might affect the growth and development of insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine typically involves the acylation of disubstituted amines with 4-methyl-1,2,3-thiadiazole-5-ylcarboxylic acid chloride. The reaction is carried out in the presence of triethylamine in dry benzene . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-5-methyl-2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazine-1-carbonyl)quinolin-4(1H)-one: This compound shares the thiadiazole moiety and has shown significant biological activity.
N-acyl-N-arylalaninates: These compounds also contain the thiadiazole group and have been studied for their antifungal properties.
Uniqueness
4-Methoxy-1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4’-bipiperidine is unique due to its bipiperidine core, which provides a distinct structural framework that can interact with biological systems in ways that other similar compounds cannot. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-11-14(22-17-16-11)15(20)19-7-3-12(4-8-19)18-9-5-13(21-2)6-10-18/h12-13H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJKFGWOADHONP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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